molecular formula C16H28N4O11 B116920 Supprescin A CAS No. 143896-40-6

Supprescin A

Cat. No. B116920
M. Wt: 452.41 g/mol
InChI Key: UOOOFBAWVAQTJK-VSSKVTDTSA-N
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Description

Supprescin A is a naturally occurring compound that has been found to have various biochemical and physiological effects. It was first isolated from the fermentation broth of Streptomyces suppressus and has since been the subject of numerous scientific studies.

Scientific Research Applications

Plant-Parasite Interactions

Supprescins, including Supprescin A, are significant in plant-parasite interactions. These compounds, produced by the Mycosphaerella pinodes fungus, are critical in suppressing plant defense responses. They effectively block elicitor-induced resistance in host plants, affecting functions like superoxide generation, infection inhibitors, and phytoalexin production. Supprescins specifically disrupt apyrase and redox enzymes in the host cell wall, playing a pivotal role in species-specific interactions between plants and parasites (Shiraishi, 2013).

Emerging Applications in Human Health

Broader Antibiotic Research

Research on antibiotics, including Supprescin A and related compounds, focuses on understanding their mechanisms, toxicity, and potential applications. For example, the challenges and issues with Streptozotocin-induced diabetes in animal models are crucial for understanding diabetes pathogenesis and evaluating novel antidiabetic therapies. This indicates the breadth of research encompassing antibiotics and their derivatives, where compounds like Supprescin A may find relevance (Goyal et al., 2016).

properties

IUPAC Name

[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl] (2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O11/c1-6(23)20-11-13(26)12(25)9(4-22)30-16(11)29-5-8(18)15(28)31-10(24)2-19-14(27)7(17)3-21/h7-9,11-13,16,21-22,25-26H,2-5,17-18H2,1H3,(H,19,27)(H,20,23)/t7-,8-,9+,11+,12-,13+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOFBAWVAQTJK-VSSKVTDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)OC(=O)CNC(=O)C(CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)OC(=O)CNC(=O)[C@H](CO)N)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162571
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Supprescin A

CAS RN

143896-40-6
Record name Supprescin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143896406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Supprescin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
T Kato, T Shiraishi, K Toyoda, K Saitoh… - Plant and cell …, 1993 - academic.oup.com
… 2 The effects of Supprescin A on the inhibition of the ATPase activity by … of Supprescin A; A, in the concomitant presence of 1 mM Supprescin A; •, in the presence of 2 mM Supprescin A. …
Number of citations: 41 academic.oup.com
T Shiraishi, K Saitoh, HM Kim, T Kato… - Plant and cell …, 1992 - academic.oup.com
… % at a concentration of 320//M, but Supprescin A hardly inhibited the ATPase activity in vitro … 12.5 //M, but not those treated with Supprescin A at concentrations from 12.5 /iM to 5 mM (…
Number of citations: 93 academic.oup.com
T Kanemitsu, Y Ogihara, T Takeda - Chemical and pharmaceutical …, 1997 - jstage.jst.go.jp
… In the synthesis of supprescin A, condensation of 3,4,6-tri-0-acetyl—Z-azido-Z-deoxy—az-D-galactopyranosyl trichloroacetimidate or its glycosidic fi isomer with N-(carbobenzoxy)—L-…
Number of citations: 10 www.jstage.jst.go.jp
M Ramstedt, B Åström, U Gullberg - Developments in plant …, 1993 - books.google.com
… pinodes was significantly inhibited by Supprescin A at a concentration of 220 µM and by … , but Supprescin A did not. However, in the concomitance of elicitor, Supprescin A inhibited pea …
Number of citations: 3 books.google.com
T Teshima, S Oikawa, KY Kumagaye… - Peptides Frontiers of …, 2002 - Springer
… As model peptides of the O-glycopeptide, we chose supprescin A and desgalactosyl supprescin B (Fig. 3). Supprescin is the glycopeptide which was isolated as a suppressor of …
Number of citations: 2 link.springer.com
K Takuya, O Yukio, T Tadahiro - CHEMICAL & PHARMACEUTICAL …, 1997 - cir.nii.ac.jp
… In the synthesis of supprescin A, condensation of 3, 4, 6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl trichloroacetimidate or its glycosidic β isomer with N-(carbobenzoxy)-L-seryl-…
Number of citations: 0 cir.nii.ac.jp
T Shiraishi, T Yamada, K Saitoh, T Kato… - Plant and cell …, 1994 - academic.oup.com
… Supprescin A did not inhibit the ATPase activity but reduced the inhibitory effect of sup… supprescin A, Ser-Ser-Gly, inhibited the ATPase activity. These findings suggest that supprescin A …
Number of citations: 52 academic.oup.com
FS Rodríguez, MCQ Hernández, IM López-Lara… - 2017 - researchgate.net
… , two structurally related glycopeptides named Supprescin A and B are isolated from the spore … Interestingly, the Supprescin A and B act as avirulence factors (elicitors) when applied to …
Number of citations: 4 www.researchgate.net
H NAKADA, A TAHARA, M HAYASHI… - Japanese Journal of …, 1999 - jstage.jst.go.jp
The hrp gene locus of Pseudomonas syringae pv. pisi (P. s. pisi) race 1 was cloned in SuperCosl vector. The nucleotide sequences of hrpA, hrpB and hrpZ were determined, and the …
Number of citations: 7 www.jstage.jst.go.jp
T SHIRAISHI - Japanese Journal of Phytopathology, 1995 - jstage.jst.go.jp
植物 は常に外部からの多数の病原体の攻撃に晒されている. しかしなが ら, 長 い進化の過程で獲得した防御機構 によって種を滅亡から守っているもの と思われる. 植物の抵抗性 は, 生 理学的には…
Number of citations: 2 www.jstage.jst.go.jp

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